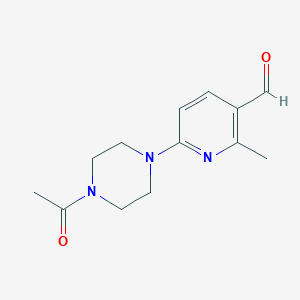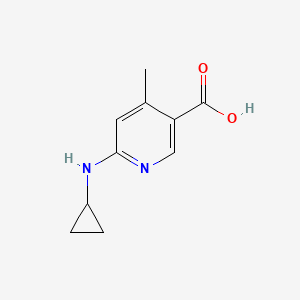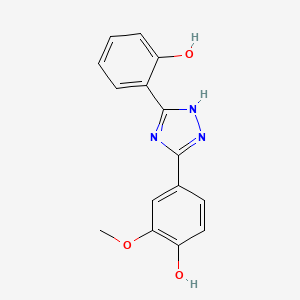
tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le carbaminate de ((6-(pyrrolidin-1-yl)pyridin-3-yl)méthyl) tert-butyle est un composé chimique appartenant à la classe des carbamates. Il se caractérise par la présence d'un groupe tert-butyle, d'un cycle pyrrolidine et d'un cycle pyridine. Ce composé est souvent utilisé en synthèse organique et présente diverses applications dans la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du carbaminate de ((6-(pyrrolidin-1-yl)pyridin-3-yl)méthyl) tert-butyle implique généralement la réaction du carbaminate de tert-butyle avec un dérivé de pyridine. Une méthode courante implique l'utilisation de réactions de couplage croisé catalysées par le palladium. Par exemple, le carbaminate de tert-butyle peut être fait réagir avec divers halogénoarènes en présence d'un catalyseur au palladium et d'une base telle que le carbonate de césium dans un solvant comme le 1,4-dioxane .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L'approche générale impliquerait la mise à l'échelle des méthodes de synthèse en laboratoire, l'optimisation des conditions réactionnelles et la garantie de la pureté et du rendement du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le carbaminate de ((6-(pyrrolidin-1-yl)pyridin-3-yl)méthyl) tert-butyle subit divers types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le cycle pyridine en un cycle pipéridine.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle pyridine.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du cycle pyridine peut produire des N-oxydes, tandis que la réduction peut produire des dérivés de la pipéridine.
Applications de recherche scientifique
Le carbaminate de ((6-(pyrrolidin-1-yl)pyridin-3-yl)méthyl) tert-butyle présente plusieurs applications dans la recherche scientifique :
Biologie : Ce composé peut être utilisé dans l'étude des inhibiteurs enzymatiques et des ligands des récepteurs.
Industrie : Il est utilisé dans la production de produits chimiques fins et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du carbaminate de ((6-(pyrrolidin-1-yl)pyridin-3-yl)méthyl) tert-butyle implique son interaction avec des cibles moléculaires spécifiques. Les cycles pyridine et pyrrolidine peuvent interagir avec des enzymes ou des récepteurs, modulant ainsi leur activité. Le groupe tert-butyle offre une gêne stérique, influant sur l'affinité de liaison et la sélectivité du composé.
Applications De Recherche Scientifique
tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate has several applications in scientific research:
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings can interact with enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Composés similaires
Carbaminate de tert-butyle : Un carbamate plus simple présentant des propriétés protectrices similaires.
Carbaminate de tert-butyle (2-(pyrrolidin-3-yl)éthyl) : Un autre carbamate avec un cycle pyrrolidine.
Unicité
Le carbaminate de ((6-(pyrrolidin-1-yl)pyridin-3-yl)méthyl) tert-butyle est unique en raison de la présence à la fois de cycles pyridine et pyrrolidine, qui confèrent des propriétés chimiques et biologiques distinctes. Cette combinaison permet des applications polyvalentes dans divers domaines de la recherche.
Propriétés
Formule moléculaire |
C15H23N3O2 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
tert-butyl N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-11-12-6-7-13(16-10-12)18-8-4-5-9-18/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,17,19) |
Clé InChI |
DXQICIZBUSKLCI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


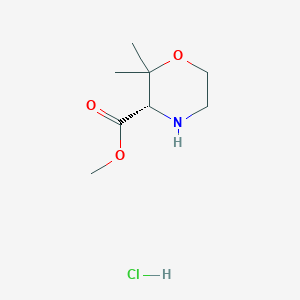


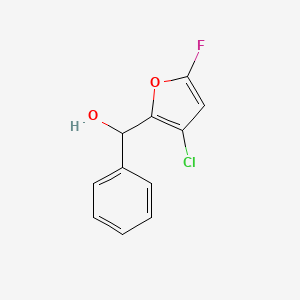

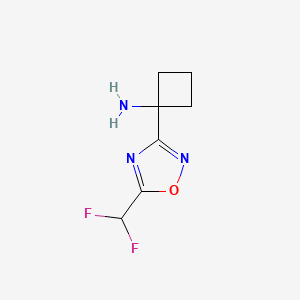
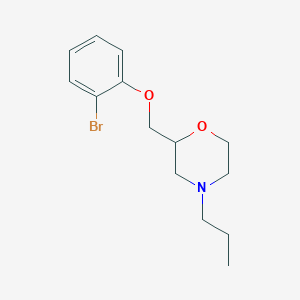
![Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B11791074.png)
![5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791080.png)
